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Abstract

DA-302168S is a novel, orally bioavailable small-molecule glucagon-like peptide-1 receptor
(GLP-1R) agonist currently under investigation as a therapeutic agent for type 2 diabetes and
obesity. As an alternative to injectable peptide-based GLP-1R agonists, DA-302168S offers the
potential for improved patient compliance and convenience. Preclinical and early-phase clinical
studies have demonstrated its promising safety, pharmacokinetic, and pharmacodynamic
profiles. This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, mechanism of action, and available data on the efficacy and safety
of DA-302168S, along with detailed experimental protocols for key studies.

Chemical Structure and Physicochemical Properties

DA-302168S is a synthetic small molecule with the following identifiers and properties:
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Property Value

Molecular Formula Cs3H24CIF2N30s
Molecular Weight 616.01 g/mol

CAS Number 2969158-02-7
Appearance Not publicly available
Solubility Not publicly available

A definitive 2D structure or SMILES string for
Chemical Structure DA-302168S is not yet publicly available in the

searched resources.

Mechanism of Action and Signaling Pathway

DA-302168S functions as a selective agonist of the glucagon-like peptide-1 receptor (GLP-1R),
a G-protein coupled receptor.[1] The activation of GLP-1R by DA-302168S initiates a
downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to
an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling pathway mediates the
various physiological effects of GLP-1, including glucose-dependent insulin secretion,
suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1][2]
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Figure 1: Simplified GLP-1 Receptor Signaling Pathway.

Preclinical Pharmacology
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In Vitro Potency and Selectivity

DA-302168S has demonstrated potent agonist activity at the human GLP-1 receptor.

Assay Parameter Result

GLP-1R Activation ECso 1.32 nM[1]

ECso (Half maximal effective concentration) is a measure of the concentration of a drug which
induces a response halfway between the baseline and maximum after a specified exposure
time.

Selectivity studies have shown that DA-302168S has minimal to no agonist activity at related
receptors such as the glucagon-like peptide-2 receptor (GLP-2R) and the glucagon receptor
(GCGR).

In Vivo Efficacy in Animal Models

Preclinical studies in animal models have shown that oral administration of DA-302168S leads
to:

e Glucose Reduction: Effective lowering of blood glucose levels.[1][2]

e Appetite Suppression: Significant reduction in food intake.[1]

Clinical Pharmacology - Phase | Studies

A first-in-human, randomized, double-blind, placebo-controlled Phase | study was conducted to
evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of DA-
302168S in healthy adults and overweight/obese individuals. The study consisted of a single
ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[2]

Pharmacokinetics

The pharmacokinetic profile of DA-302168S was found to be dose-proportional with moderate
inter-individual variability.[3]
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Study Phase Dose Range Key Findings
Dose-proportional increase in
SAD 2.5mg-50mg
exposure.[3]
Achieved steady-state
MAD 7.5 mg - 30 mg QD

concentrations.

Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these

studies are not yet publicly available in detail.
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Figure 2: Phase | Clinical Trial Workflow.

Pharmacodynamics and Efficacy
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In the MAD phase involving overweight and obese participants, DA-302168S demonstrated
significant and dose-dependent efficacy.

DA-302168S (7.5 mg - 30
Parameter Placebo

mg QD)

Mean Weight Loss -5.67% to -7.26% -2.90%

Treatment with DA-302168S was also associated with significant metabolic improvements,
including:

e Reduced glucose fluctuations.[2]

o Lowered HbAlc levels.[2]

o Optimized lipid profiles.[2]

Safety and Tolerability

DA-302168S was generally well-tolerated in the Phase | study.[3]

e Most Common Adverse Events: Gastrointestinal events, primarily nausea.[3]

o hERG Liability: Preclinical safety assessments revealed a low risk of hERG channel
inhibition, with an 1Cso > 30 uM.[1][2]

Experimental Protocols
In Vitro cAMP Activation Assay

o Objective: To determine the potency of DA-302168S in activating the GLP-1 receptor.
» Methodology:

o Cells stably expressing the human GLP-1 receptor (e.g., CHO or HEK293 cells) are
cultured in appropriate media.

o Cells are seeded into multi-well plates and incubated until confluent.
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o On the day of the assay, the culture medium is replaced with a stimulation buffer
containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

o DA-302168S is serially diluted to a range of concentrations and added to the cells.
o Following a defined incubation period at 37°C, the cells are lysed.

o The intracellular cAMP concentration in the cell lysates is quantified using a competitive
immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-
linked immunosorbent assay (ELISA).

o The resulting data are plotted as a dose-response curve to calculate the ECso value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Animal
Models

» Objective: To evaluate the effect of DA-302168S on glucose metabolism.
o Methodology:

o Experimental animals (e.g., mice or rats) are fasted overnight.

o Abaseline blood glucose measurement is taken.

o DA-302168S or a vehicle control is administered orally at a predetermined time before the
glucose challenge.

o A concentrated glucose solution is administered orally via gavage.

o Blood glucose levels are measured at various time points post-glucose administration
(e.g., 15, 30, 60, 90, and 120 minutes).

o The area under the curve (AUC) for blood glucose is calculated to assess the overall effect
on glucose tolerance.

Food Intake Study in Animal Models

» Objective: To assess the effect of DA-302168S on appetite.
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o Methodology:
o Animals are individually housed to allow for accurate food intake measurement.

o Following an acclimatization period, animals are fasted for a defined period to standardize
hunger levels.

o DA-302168S or a vehicle control is administered orally.

o A pre-weighed amount of food is provided, and the amount consumed is measured at
various time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.

o The cumulative food intake is calculated and compared between the treatment and control
groups.

hERG Safety Assay

o Objective: To assess the potential for DA-302168S to inhibit the hERG potassium channel, a
key indicator of proarrhythmic risk.

o Methodology:
o A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
o The whole-cell patch-clamp technique is employed to record the hERG current.

o After establishing a stable baseline current, DA-302168S is applied to the cells at a range
of concentrations.

o The effect of each concentration on the hERG current is measured.

o The percentage of current inhibition is plotted against the drug concentration to determine
the 1Cso value.

Future Directions

DA-302168S has successfully completed Phase I clinical trials and is currently undergoing
Phase Il studies to further evaluate its efficacy and safety in a larger patient population with
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type 2 diabetes and obesity.[1][2] The results of these ongoing trials will be crucial in
determining the future therapeutic role of this promising oral GLP-1 receptor agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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